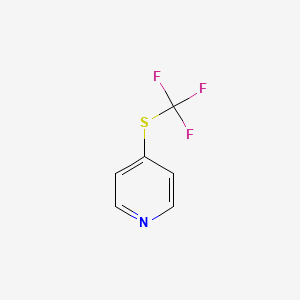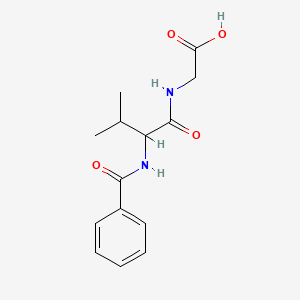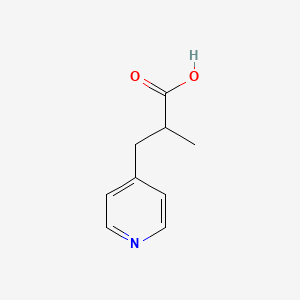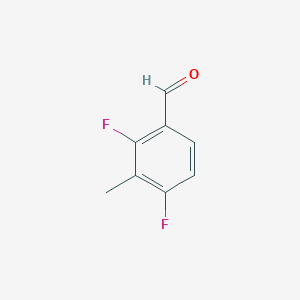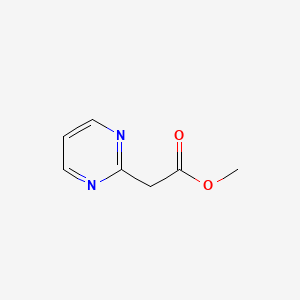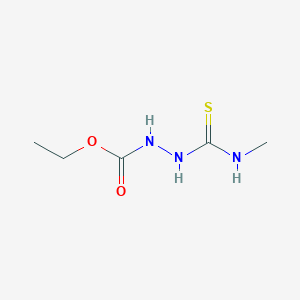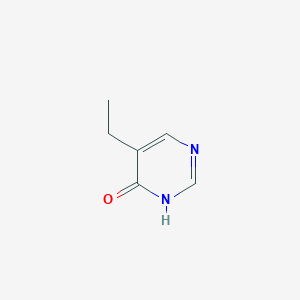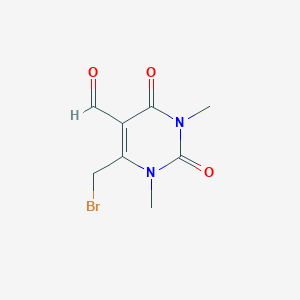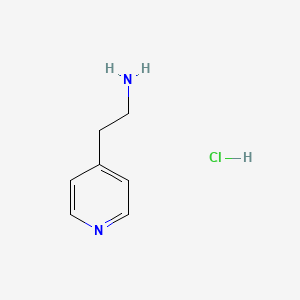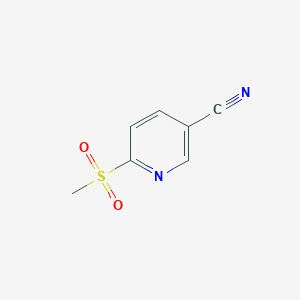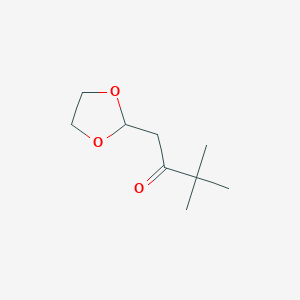
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is an organic compound that features a 1,3-dioxolane ring attached to a butanone backbone
Mecanismo De Acción
Target of Action
Compounds containing the dioxolane ring, such as 1,3-dioxolane, are known to interact with various biological targets .
Mode of Action
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound might interact with its targets through similar chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxolanes, including this compound, often employs similar acetalization techniques but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one has several applications in scientific research:
Comparación Con Compuestos Similares
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and comonomer.
Tetraaryl-1,3-dioxolane-4,5-dimethanols: Used as catalysts in organic synthesis.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-3,3-dimethyl-butan-2-one is unique due to its specific ring structure and the presence of a butanone backbone, which provides distinct reactivity and stability compared to other dioxolanes and dioxanes .
Propiedades
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)6-8-11-4-5-12-8/h8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGXSZZRAYENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518728 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87920-18-1 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
